molecular formula C8H14Cl2N2 B1391185 3-Pyridin-2-YL-propylamine dihydrochloride CAS No. 15583-20-7

3-Pyridin-2-YL-propylamine dihydrochloride

Cat. No. B1391185
CAS RN: 15583-20-7
M. Wt: 209.11 g/mol
InChI Key: FTRWQMTUYKRHCV-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-propylamine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and another using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-Pyridin-2-YL-propylamine dihydrochloride consists of a pyridine ring attached to a propylamine group. The compound has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .


Physical And Chemical Properties Analysis

3-Pyridin-2-YL-propylamine dihydrochloride has a molecular weight of 209.12 . Other physical and chemical properties such as boiling point, density, and others are not explicitly mentioned in the available literature.

Scientific Research Applications

Proteomics Research

3-Pyridin-2-YL-propylamine dihydrochloride: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with various proteins, which can be pivotal for understanding protein function and interaction networks within cells.

Photophysical Studies

This compound exhibits intriguing photophysical behavior, making it valuable for studying excitation-dependent fluorescence and phosphorescence . Such properties are essential for developing new materials with potential applications in organic electronics and photonics.

Bioimaging

Due to its fluorescent properties, 3-Pyridin-2-YL-propylamine dihydrochloride can be used in bioimaging applications . It can help in visualizing biological processes at the molecular level, which is crucial for medical diagnostics and research.

Anti-Counterfeiting Measures

The compound’s unique photophysical characteristics can be leveraged in anti-counterfeiting technologies. It can be incorporated into security inks or papers to create features that are difficult to replicate without the specific compound.

Catalysis

Research indicates that derivatives of 3-Pyridin-2-YL-propylamine dihydrochloride can act as catalysts in chemical reactions . This can lead to more efficient industrial processes and the development of new synthetic pathways in organic chemistry.

Display Technology

The compound’s ability to emit light under certain conditions makes it a candidate for use in display technologies . It could contribute to the development of new types of displays with improved brightness and color range.

Future Directions

While specific future directions for 3-Pyridin-2-YL-propylamine dihydrochloride are not mentioned in the available literature, research into related compounds suggests potential applications in various fields such as organic synthesis transformations and proteomics research .

properties

IUPAC Name

3-pyridin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWQMTUYKRHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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